6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is a compound belonging to the indolinone family Indolinones are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one typically involves the condensation of 2-oxo-2-phenylethylidene with an indolinone derivative. One common method is the Mannich reaction, which involves the reaction of an indolinone with formaldehyde and a secondary amine. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 6-oxo-2-(2-oxo-2-phenylethylidene)indolin-3-one.
Reduction: Formation of 6-hydroxy-2-(2-hydroxy-2-phenylethylidene)indolin-3-one.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential antioxidant and cytotoxic properties.
Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling and proliferation. Additionally, its antioxidant properties can help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-phenylethylidene)indolin-2-one: Lacks the hydroxyl group at the 6-position.
1,3-di(2-oxoindolin-3-ylidene)acetone: Contains two indolinone moieties linked by an acetone bridge.
3-(phenacylidene)-1-(piperidin-1-ylmethyl)indolin-2-one: Contains a piperidinylmethyl group at the 1-position.
Uniqueness
6-Hydroxy-2-(2-oxo-2-phenylethylidene)indolin-3-one is unique due to the presence of the hydroxyl group at the 6-position, which can influence its reactivity and biological activity. This structural feature may enhance its antioxidant properties and its ability to interact with specific molecular targets.
Properties
Molecular Formula |
C16H11NO3 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
(2Z)-6-hydroxy-2-phenacylidene-1H-indol-3-one |
InChI |
InChI=1S/C16H11NO3/c18-11-6-7-12-13(8-11)17-14(16(12)20)9-15(19)10-4-2-1-3-5-10/h1-9,17-18H/b14-9- |
InChI Key |
LPNNHAWDXNLABS-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\2/C(=O)C3=C(N2)C=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C(=O)C3=C(N2)C=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.